Product packaging for Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine(Cat. No.:)

Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B15267582
M. Wt: 205.28 g/mol
InChI Key: TWJDEAJACCKSNA-UHFFFAOYSA-N
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Description

Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine is a chemical compound with the CAS Number 1156894-76-6 and a molecular formula of C10H11N3S, corresponding to a molecular weight of 205.28 g/mol . This amine derivative incorporates a 1,2,3-thiadiazole ring, a heterocyclic system known to be a 10-electron aromatic system . The 1,2,3-thiadiazole scaffold is of significant interest in agricultural and medicinal chemistry research; for instance, the simple 1,2,3-benzothiadiazole has been studied for its ability to synergize insecticides, while its derivative, acibenzolar-S-methyl, has found practical application as a fungicide . The specific molecular architecture of this compound, which links a benzyl group to the thiadiazole ring via a methylene spacer, makes it a valuable intermediate for researchers exploring structure-activity relationships. It can be utilized in the synthesis of more complex molecules or as a building block in the development of novel compounds with potential biological activity for various research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3S B15267582 Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-phenyl-N-(thiadiazol-4-ylmethyl)methanamine

InChI

InChI=1S/C10H11N3S/c1-2-4-9(5-3-1)6-11-7-10-8-14-13-12-10/h1-5,8,11H,6-7H2

InChI Key

TWJDEAJACCKSNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of benzylamine with a thiadiazole precursor. One common method includes the reaction of benzylamine with 1,2,3-thiadiazole-4-carboxylic acid under dehydrating conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thiadiazole rings .

Scientific Research Applications

Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine

Structural Differences : Replaces the benzyl group with a hexyl chain (C₆H₁₃–).
Molecular Formula : C₉H₁₇N₃S (vs. C₉H₉N₃S for the benzyl analog).
Key Properties :

  • Lipophilicity : Higher logP due to the aliphatic hexyl chain, increasing hydrophobicity compared to the aromatic benzyl group.
  • Synthesis : Likely synthesized via nucleophilic substitution between 4-(chloromethyl)-1,2,3-thiadiazole and hexylamine under reflux conditions, similar to methods described for thiourea derivatives .

4-(1,2,3-Thiadiazol-4-yl)aniline

Structural Differences : Primary amine with a thiadiazole ring directly attached to an aniline moiety.
Molecular Formula : C₈H₇N₃S.
Key Properties :

  • Reactivity : The primary amine group enables conjugation reactions (e.g., with isothiocyanates) to form thioureas or heterocyclic derivatives, as demonstrated in the synthesis of 1,3,5-triazinane-2-thiones .
  • Electronic Effects : The electron-withdrawing thiadiazole ring reduces the basicity of the aniline nitrogen compared to benzylamine analogs.
  • Biological Activity : Aniline derivatives are precursors to bioactive molecules, such as antiproliferative agents targeting kinase pathways .

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine

Structural Differences : Incorporates a thiazole ring (one sulfur, one nitrogen) and a benzodioxin group.
Key Properties :

  • Electronic Profile : The benzodioxin moiety is electron-rich, contrasting with the electron-deficient thiadiazole. This may alter binding affinity in biological targets.

3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

Structural Differences: Combines benzothiazole and tetrahydrothienopyridine rings with a benzyl group. Key Properties:

  • Solubility: The tetrahydrothienopyridine ring may enhance aqueous solubility relative to simpler thiadiazole derivatives .

Physicochemical Comparison

Property Benzyl(1,2,3-thiadiazol-4-ylmethyl)amine Hexyl Analog 4-(Thiadiazol-4-yl)aniline
Molecular Weight (g/mol) ~193.25 199.32 177.23
logP (Predicted) ~2.5 ~3.1 ~1.8
Solubility Low (aromatic benzyl group) Very low Moderate (primary amine)
pKa (Amine) ~9.5 ~10.2 ~4.5 (aniline)

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